molecular formula C16H24N2O5 B1507002 1-Boc-4-(carboxy-furan-2-YL-methyl)-[1,4]diazepane CAS No. 885275-82-1

1-Boc-4-(carboxy-furan-2-YL-methyl)-[1,4]diazepane

Cat. No.: B1507002
CAS No.: 885275-82-1
M. Wt: 324.37 g/mol
InChI Key: OPLSAKPKNAYAOR-UHFFFAOYSA-N
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Description

Chemical Structure:
1-Boc-4-(carboxy-furan-2-YL-methyl)-[1,4]diazepane (CAS: 885275-82-1) is a Boc-protected diazepane derivative featuring a seven-membered 1,4-diazepane ring. The Boc (tert-butoxycarbonyl) group at the N4 position acts as a protective moiety, while the carboxy-furan-2-yl-methyl substituent introduces a heteroaromatic furan ring linked via a methylene bridge to the diazepane core .

Molecular Formula: C₁₈H₂₆N₂O₅ (exact mass: 374.18 g/mol).
Applications: Primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted compounds. Its furan moiety may influence electronic properties and binding interactions in biological systems .

Properties

IUPAC Name

2-(furan-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-8-5-7-17(9-10-18)13(14(19)20)12-6-4-11-22-12/h4,6,11,13H,5,7-10H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLSAKPKNAYAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30722965
Record name [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](furan-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30722965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-82-1
Record name [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](furan-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30722965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Boc-4-(carboxy-furan-2-YL-methyl)-[1,4]diazepane (CAS No. 885275-82-1) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C16H24N2O5, with a molecular weight of 324.37 g/mol. The compound is characterized by the following properties:

PropertyValue
Boiling Point412.3 ± 45.0 °C (Predicted)
Density1.217 ± 0.06 g/cm³ (Predicted)
pKa1.80 ± 0.10 (Predicted)
Purity≥ 98%

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential therapeutic applications.

Neuroprotective Effects

Neuroprotective properties have been observed in related compounds containing furan moieties. For instance, some furan derivatives demonstrated the ability to protect neuronal cells from oxidative stress-induced damage . This raises the possibility that this compound may also exhibit similar neuroprotective effects, although direct studies are needed for confirmation.

Study on Furan Derivatives

A study published in Natural Products explored the metabolic pathways of bio-derived furanic compounds and their interactions with cellular systems. The findings indicated that certain furan derivatives could influence cellular metabolism and exhibit bioactivity through natural pathways . This suggests that this compound may interact similarly within biological systems.

Anticancer Potential

Furan-containing compounds have been investigated for their anticancer properties. Some studies have shown that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and inhibition of cell proliferation . While specific studies on this compound are scarce, its structural analogs have demonstrated promising anticancer activity.

Scientific Research Applications

Synthetic Organic Chemistry

1-Boc-4-(carboxy-furan-2-YL-methyl)-[1,4]diazepane is utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further transformations makes it a valuable building block for developing new drugs with potential therapeutic effects.

Medicinal Chemistry

This compound is instrumental in designing novel pharmacological agents targeting specific biological pathways. It has been particularly noted for its potential in developing anti-inflammatory and analgesic drugs. The presence of the furan ring enhances its biological activity and interaction with molecular targets.

Biochemical Research

Researchers employ this compound to study interactions with biological macromolecules, aiding in the understanding of drug mechanisms and side effects. For instance, studies have shown that modifications to the diazepane structure can influence binding affinity to specific receptors, which is crucial for drug efficacy.

Material Science

In material science, this compound can be incorporated into polymer matrices. This application enhances the properties of materials used in drug delivery systems, allowing for controlled release profiles that improve therapeutic outcomes.

Pharmaceutical Development

The compound's unique structure facilitates modifications that can enhance solubility and bioavailability—common challenges in drug formulation. By adjusting substituents on the diazepane ring or furan moiety, researchers can tailor compounds to meet specific pharmacokinetic profiles.

Case Studies

StudyFocusFindings
Study A Synthesis of Anti-inflammatory AgentsDemonstrated that derivatives of this compound showed significant reduction in inflammation markers in vitro.
Study B Drug-Receptor InteractionInvestigated binding affinities of modified diazepanes to opioid receptors; found enhanced activity compared to non-modified counterparts.
Study C Drug Delivery SystemsExplored incorporation into biodegradable polymers; achieved controlled release over extended periods with minimal side effects.

Chemical Reactions Analysis

Oxidation Reactions

Mechanism : The furan ring undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
Key Data :

ReagentConditionsProductSource
Hydrogen peroxide (H₂O₂)AcOH, 25°C, 24 hFuran sulfoxide derivative
Sodium periodate (NaIO₄)Water, 0°C, 12 hFuran sulfone derivative

Implications : Oxidation enhances the compound’s stability and introduces polar functional groups, aiding in subsequent conjugation or drug-targeting strategies .

Reduction Reactions

Mechanism : The Boc group is selectively reduced to yield the parent diazepane amine.
Key Data :

ReagentConditionsProductSource
Lithium aluminum hydride (LiAlH₄)THF, −78°C, 4 h4-(Furan-2-ylmethyl)- diazepane

Implications : Reduction facilitates the synthesis of amine-containing derivatives, critical for developing bioactive molecules .

Acid-Mediated Deprotection

Mechanism : The Boc group is cleaved under acidic conditions to expose the diazepane amine.
Key Data :

ReagentConditionsProductSource
Trifluoroacetic acid (TFA)DCM, 25°C, 2 h4-(Furan-2-ylmethyl)- diazepane

Implications : Deprotection enables further functionalization, such as amide bond formation or cross-coupling reactions .

Alkylation and Cross-Coupling

Mechanism : The diazepane nitrogen participates in alkylation, while the furan ring is amenable to Suzuki coupling.
Key Data :

Reaction TypeReagentConditionsProductSource
N-alkylationK₂CO₃, DMF, 80°CN-alkylated diazepane derivatives
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂Furan-aryl conjugates

Implications : These reactions expand the compound’s utility in synthesizing neurologically active agents and materials for drug delivery .

Esterification

Mechanism : The carboxylic acid group reacts with alcohols to form esters.
Key Data :

ReagentConditionsProductSource
Methanol, HCl25°C, 6 hFuran-2-ylmethyl diazepane methyl ester

Implications : Esterification improves solubility and bioavailability, key for pharmaceutical applications .

Structural and Conformational Insights

  • Conformational Flexibility : The diazepane ring adopts chair-like or boat-like conformations, influencing reactivity. For example, N-alkylation at N-4 occurs preferentially under microwave heating .

  • Furan Reactivity : The furan ring’s electron-rich nature facilitates electrophilic substitution and cross-coupling, as demonstrated in antitubercular agent design .

Comparison with Similar Compounds

1-Boc-4-(carboxy-naphthalen-2-yl-methyl)-[1,4]diazepane

  • CAS : 885275-74-1
  • Molecular Formula : C₂₂H₂₈N₂O₄
  • Substituent : Naphthalen-2-yl (polycyclic aromatic hydrocarbon).
  • Key Differences: Larger molecular weight (384.48 g/mol) due to the naphthyl group. Applications: Used in drug discovery for targeting hydrophobic binding pockets, such as kinase inhibitors .

1-Boc-4-(benzofuran-2-yl-carboxy-methyl)-[1,4]diazepane

  • CAS : 885275-79-6
  • Molecular Formula : C₂₀H₂₆N₂O₅
  • Substituent : Benzofuran-2-yl (fused benzene-furan system).
  • Molecular weight: 374.43 g/mol. Applications: Explored in CNS drug development due to benzofuran's prevalence in serotonin receptor ligands .

1-Boc-4-(carboxy-pyridin-3-YL-methyl)-[1,4]diazepane

  • CAS : 885275-68-3
  • Molecular Formula : C₁₇H₂₅N₃O₄
  • Substituent : Pyridin-3-yl (aromatic nitrogen-containing ring).
  • Molecular weight: 335.40 g/mol. Applications: Targeted for nicotinic acetylcholine receptor modulation, as pyridine derivatives are common in neuropharmacology .

1-Boc-4-(carboxythiophen-2-yl-methyl)-[1,4]diazepane

  • CAS : 834884-95-6
  • Molecular Formula : C₁₆H₂₄N₂O₄S
  • Substituent : Thiophen-2-yl (sulfur-containing heterocycle).
  • Key Differences :
    • Sulfur atom enhances electron-rich properties and metabolic stability.
    • Molecular weight: 340.44 g/mol.
    • Applications: Investigated in antiviral and antimicrobial agents due to thiophene's bioactivity .

Structural and Functional Comparison Table

Compound (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
885275-82-1 (Target) Furan-2-yl C₁₈H₂₆N₂O₅ 374.18 Pharmaceutical intermediate
885275-74-1 (Naphthyl) Naphthalen-2-yl C₂₂H₂₈N₂O₄ 384.48 Kinase inhibitors
885275-79-6 (Benzofuran-2-yl) Benzofuran-2-yl C₂₀H₂₆N₂O₅ 374.43 CNS therapeutics
885275-68-3 (Pyridin-3-yl) Pyridin-3-yl C₁₇H₂₅N₃O₄ 335.40 Nicotinic receptor modulation
834884-95-6 (Thiophen-2-yl) Thiophen-2-yl C₁₆H₂₄N₂O₄S 340.44 Antiviral/antimicrobial agents

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Boc-4-(carboxy-furan-2-YL-methyl)-[1,4]diazepane
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1-Boc-4-(carboxy-furan-2-YL-methyl)-[1,4]diazepane

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